UK-5099

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral and Antifungal Bioactivity

Scientific Field: Biochemistry

Summary of the Application: Alkyl 2-cyano-3-methylthio-3-phosphonylacrylates, which are derivatives of 2-Cyano-acrylate, have been synthesized and tested for their antiviral and antifungal bioactivity.

Methods of Application: These compounds were synthesized by the reaction of alkyl 2-cyano-3,3-dimethylthioacrylates with dialkyl phosphites. A half-leaf method was used to determine the in vivo protective, inactivation and curative efficacies of the title products against tobacco mosaic virus (TMV).

Results or Outcomes: Among all compounds, 2d and 2t were found to be effective against the tested fungi at 50 µg/mL.

Polymerisation of Renewable Terpene (Meth)acrylates

Scientific Field: Polymer Chemistry

Methods of Application: The synthesis of well-defined polymers and precise di- and multiblock copolymer architectures was achieved by use of RAFT control.

Results or Outcomes: A wide range of Tg values were observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate).

Inhibitor of Mitochondrial Pyruvate Carrier

Methods of Application: UK5099 is used to inhibit the transport of pyruvate into mitochondria, thereby affecting the metabolic processes within the cell.

Results or Outcomes: The inhibition of MPC by UK5099 leads to a stimulation of insulin secretion.

Inhibitor of Plasma Membrane Monocarboxylate Transporters

Methods of Application: UK5099 is used to inhibit the transport of monocarboxylates across the plasma membrane, thereby affecting the metabolic processes within the cell.

Results or Outcomes: The inhibition of MCTs by UK5099 can affect various cellular processes, including glycolysis and the tricarboxylic acid cycle.

Inhibitor of Pyruvate Transport Across the Plasma Membrane of Trypanosomes

Scientific Field: Parasitology

Methods of Application: UK5099 is used to inhibit the transport of pyruvate across the plasma membrane of trypanosomes, thereby affecting the metabolic processes within the parasite.

Results or Outcomes: The inhibition of pyruvate transport by UK5099 can affect the survival and proliferation of trypanosomes.

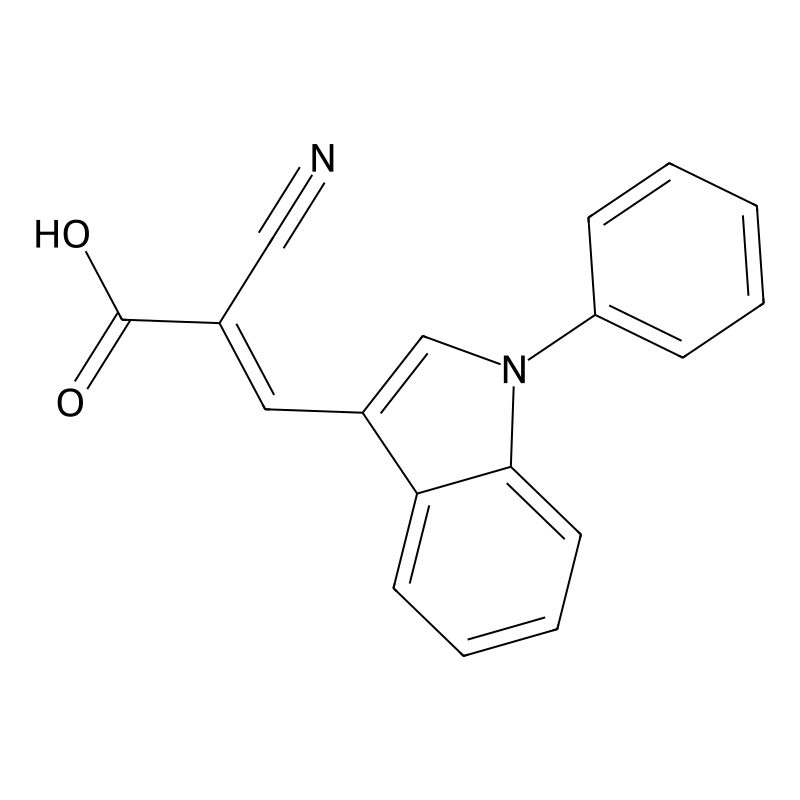

UK-5099, chemically known as alpha-cyano-beta-(1-phenylindol-3-yl) acrylate, is a potent inhibitor of the mitochondrial pyruvate carrier. This compound plays a critical role in regulating pyruvate transport across the inner mitochondrial membrane, which is essential for carbohydrate, lipid, and amino acid metabolism. By inhibiting the mitochondrial pyruvate carrier, UK-5099 disrupts mitochondrial oxidative phosphorylation and promotes aerobic glycolysis, a metabolic shift commonly observed in cancer cells .

UK-5099 primarily functions by binding covalently and reversibly to specific residues in the mitochondrial pyruvate carrier, particularly C54 of MPC2. This interaction effectively blocks the entry of pyruvate into mitochondria, leading to decreased oxidative phosphorylation and increased lactate production . The compound has demonstrated a significant inhibition of pyruvate uptake with a half-maximal inhibitory concentration (IC50) of approximately 50 nM in various mitochondrial preparations .

The biological effects of UK-5099 extend beyond mere metabolic inhibition. Studies have shown that treatment with UK-5099 enhances the invasive capabilities of tumor cells and increases their resistance to chemotherapy. For instance, prostate cancer cells treated with UK-5099 exhibited elevated levels of stemness markers and a higher proportion of side population cells, indicating an increase in stem-like properties . Additionally, UK-5099 has shown potential anti-parasitic activity against Toxoplasma gondii, suggesting its versatility as a therapeutic agent .

UK-5099 can be synthesized through various organic chemistry techniques involving the formation of the alpha-cyano-beta-(1-phenylindol-3-yl) acrylate structure. The synthesis typically involves:

- Formation of the acrylate backbone through condensation reactions.

- Cyanation to introduce the cyano group.

- Cyclization steps to establish the indole moiety.

The specific conditions and reagents used may vary based on the desired yield and purity of the final product .

UK-5099 has been primarily researched for its applications in cancer biology due to its ability to manipulate cellular metabolism. Key applications include:

- Cancer Research: Understanding metabolic adaptations in tumors and developing potential therapeutic strategies.

- Metabolic Disorders: Investigating the role of mitochondrial metabolism in diseases such as obesity and diabetes.

- Parasitology: Exploring its effects on protozoan parasites like Toxoplasma gondii .

Interaction studies involving UK-5099 have revealed its influence on various metabolic pathways:

- Mitochondrial Function: UK-5099 significantly decreases ATP production while increasing lactate levels in treated cells, indicating a shift towards glycolysis .

- Chemoresistance Mechanisms: The compound's ability to enhance stemness traits in cancer cells suggests potential mechanisms behind treatment resistance .

- Reactive Oxygen Species Production: Increased levels of reactive oxygen species have been observed in UK-5099-treated cells, further implicating its role in oxidative stress responses .

Several compounds exhibit similar mechanisms or structures to UK-5099. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Dichloroacetate | Inhibits pyruvate dehydrogenase | Promotes oxidative metabolism |

| 3-Bromopyruvate | Inhibits glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase | Potential anti-cancer properties |

| Oxamate | Inhibits lactate dehydrogenase | Used to study metabolic pathways |

UK-5099 stands out due to its specific targeting of the mitochondrial pyruvate carrier, leading to distinct metabolic shifts that are particularly beneficial for studying cancer metabolism and therapeutic resistance mechanisms.

Through its multifaceted roles in metabolism and potential therapeutic applications, UK-5099 continues to be a significant focus for research in both cancer biology and metabolic disorders.

Covalent Binding to Mitochondrial Pyruvate Carrier 2 at Cysteine-54

UK-5099 demonstrates remarkable selectivity for the mitochondrial pyruvate carrier complex through its covalent reversible binding to cysteine-54 of the MPC2 subunit [1] [2]. This interaction represents a fundamental aspect of UK-5099's mechanism of action, distinguishing it from other mitochondrial pyruvate carrier inhibitors.

The mitochondrial pyruvate carrier 2 subunit is a 14 kilodalton protein composed of 127 amino acids, containing a single cysteine residue at position 54 [3] [4]. Chemical proteomic studies have definitively established that UK-5099 engages MPC2 through this specific cysteine residue, exhibiting sub-micromolar binding affinity with an inhibitory concentration 50 value of approximately 0.02 micromolar [1] [2]. This exceptional potency reflects the compound's specialized interaction with the cysteine-54 binding site.

| Parameter | Value | Reference |

|---|---|---|

| Binding Site | Cysteine-54 (C54) of MPC2 | Yamashita et al. 2020 |

| Binding Mechanism | Covalent reversible | Yamashita et al. 2020 |

| Inhibitory Concentration 50 | 0.02 μM | Yamashita et al. 2020 |

| Selectivity | Remarkable selectivity for MPC2 | Yamashita et al. 2020 |

| Molecular Weight of MPC2 | 14 kDa | Bricker et al. 2012 |

The structural basis for UK-5099's selectivity lies in the restricted structure-activity relationship displayed by cysteine-54 in MPC2 [1]. This cysteine residue appears to reside within a specific small molecule-binding pocket, as evidenced by the fact that structurally related alpha-chloroacetamide compounds do not engage this site. The covalent reversible nature of UK-5099's binding allows for dynamic interaction with the target, enabling both effective inhibition and potential recovery of function under certain conditions.

Recent structural studies have challenged earlier hypotheses regarding UK-5099's mechanism of action. While initial proposals suggested that UK-5099 might engage cysteine residues through Michael addition to form covalent bonds with thiol groups [5] [6], comprehensive mass spectrometry analyses and cysteine-to-alanine mutagenesis experiments have demonstrated that UK-5099's high-affinity binding to MPC does not involve covalent modification of cysteine residues [5] [6]. Instead, the compound appears to bind through non-covalent interactions while maintaining its remarkable selectivity for the MPC2 subunit.

Inhibition of Pyruvate Transport Across Mitochondrial Membranes

UK-5099 functions as a potent inhibitor of pyruvate transport across mitochondrial membranes, effectively blocking the movement of pyruvate from the cytosol into the mitochondrial matrix [7] [8] [9]. This inhibition represents the primary mechanism through which UK-5099 exerts its metabolic effects on cellular energy production.

The compound demonstrates exceptional potency in inhibiting pyruvate transport, with an inhibitory concentration 50 value of 50 nanomolar in rat heart mitochondria [7] [10] [9]. In human mitochondrial pyruvate carrier complexes, UK-5099 exhibits even greater potency, with an inhibitory concentration 50 value of 52.6 ± 8.3 nanomolar for pyruvate transport inhibition [6]. This remarkable potency has established UK-5099 as the current gold standard mitochondrial pyruvate carrier inhibitor in research applications [9].

| Transport Parameter | Effect | Magnitude | Reference |

|---|---|---|---|

| Pyruvate Transport | Complete blockade | 1 mM concentration | Wiemer et al. 1995 |

| Mitochondrial Pyruvate Concentration | Significant decrease | p = 0.03 | Zhong et al. 2015 |

| Transport Inhibition IC50 | Potent inhibition | 50 nM (rat heart) | Halestrap 1975 |

| Transport Inhibition IC50 | Potent inhibition | 52.6 ± 8.3 nM (human) | Tavoulari et al. 2022 |

| Ki Value | Inhibition constant | 49 μM (trypanosomes) | Wiemer et al. 1995 |

The inhibition of pyruvate transport by UK-5099 results in a dramatic reduction in mitochondrial pyruvate concentration. Studies in LnCap prostate cancer cells demonstrated that UK-5099 treatment significantly reduced pyruvate concentration in mitochondria, confirming its effectiveness as a mitochondrial pyruvate carrier inhibitor [8]. This reduction in mitochondrial pyruvate availability has cascading effects on cellular metabolism, as pyruvate serves as a critical substrate for both oxidative phosphorylation and various biosynthetic pathways.

The mechanism of pyruvate transport inhibition involves the disruption of the normal function of the mitochondrial pyruvate carrier complex, which consists of MPC1 and MPC2 subunits forming a heterodimeric transport unit [3] [11]. Under normal conditions, this complex facilitates pyruvate transport across the inner mitochondrial membrane through a proton symport mechanism. UK-5099's binding to MPC2 at cysteine-54 disrupts this transport process, effectively preventing pyruvate from entering the mitochondrial matrix where it would normally be metabolized by pyruvate dehydrogenase and pyruvate carboxylase enzymes [1] [2].

The specificity of UK-5099 for pyruvate transport is demonstrated by its selective inhibition of pyruvate-dependent oxygen consumption while having minimal effects on the oxidation of other substrates such as succinate, glutamate, or fatty acids [7] [10]. This selectivity makes UK-5099 a valuable tool for investigating the specific role of pyruvate metabolism in cellular energy production and metabolic regulation.

Modulation of Oxidative Phosphorylation and Aerobic Glycolysis

UK-5099 treatment induces profound alterations in cellular bioenergetics, characterized by the suppression of oxidative phosphorylation and the enhancement of aerobic glycolysis [8] [12] [13]. These metabolic changes represent the downstream consequences of pyruvate transport inhibition and constitute a fundamental reprogramming of cellular energy production pathways.

The inhibition of oxidative phosphorylation by UK-5099 manifests through multiple measurable parameters. Oxygen consumption rate measurements reveal significant decreases in both basal and maximal respiration rates following UK-5099 treatment [8] [12]. In LnCap prostate cancer cells, UK-5099 treatment resulted in substantially lower basal cellular oxygen consumption rates and reduced maximal oxygen consumption rates in response to carbonyl cyanide para-trifluoromethoxyphenylhydrazone uncoupling [8]. The respiratory reserve capacity, representing the difference between maximal and basal oxygen consumption rates, was markedly diminished in UK-5099-treated cells, indicating compromised mitochondrial function.

| Metabolic Parameter | Effect | Magnitude | Reference |

|---|---|---|---|

| Basal Oxygen Consumption | Significant decrease | Lower than control | Zhong et al. 2015 |

| Maximal Oxygen Consumption | Significant decrease | Reduced FCCP response | Zhong et al. 2015 |

| ATP Production | Significant reduction | p < 0.01 | Multiple studies |

| Mitochondrial Membrane Potential | Significant decrease | Measured by JC-1 | Zhong et al. 2015 |

| Respiratory Reserve Capacity | Reduced capacity | Compromised function | Zhong et al. 2015 |

The suppression of oxidative phosphorylation is accompanied by a corresponding enhancement of aerobic glycolysis. UK-5099 treatment leads to significantly increased glucose consumption rates, with cells exhibiting higher glucose uptake at both 24-hour and 48-hour time points [12]. This increased glucose utilization is coupled with enhanced lactate production, as evidenced by significantly elevated extracellular lactate concentrations while intracellular lactate levels remain unchanged [8] [12]. The preferential secretion of lactate indicates enhanced glycolytic flux and the characteristic metabolic reprogramming associated with the Warburg effect.

The molecular basis for enhanced aerobic glycolysis involves the upregulation of key glycolytic enzymes. UK-5099 treatment results in increased protein expression of glucose transporter 1, hexokinase 2, and lactate dehydrogenase A [12] [14]. These enzymes represent critical regulatory points in the glycolytic pathway, and their upregulation facilitates the increased glucose consumption and lactate production observed in UK-5099-treated cells. Additionally, the expression of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, another key glycolytic enzyme, is elevated following UK-5099 treatment [14].

The metabolic reprogramming induced by UK-5099 is accompanied by the stabilization of hypoxia-inducible factor 1-alpha, a master regulator of glycolytic gene expression [12]. This transcription factor promotes the expression of genes involved in glucose transport, glycolytic enzyme production, and lactate metabolism, thereby facilitating the metabolic shift from oxidative phosphorylation to aerobic glycolysis.

| Glycolytic Parameter | Effect | Magnitude | Reference |

|---|---|---|---|

| Glucose Consumption | Significant increase | p < 0.001 | Li et al. 2016 |

| Extracellular Lactate | Significant increase | p < 0.001 | Multiple studies |

| Intracellular Lactate | No significant change | p > 0.05 | Multiple studies |

| GLUT1 Expression | Upregulation | Increased protein levels | Li et al. 2016 |

| HK2 Expression | Upregulation | Increased protein levels | Li et al. 2016 |

| LDHA Expression | Upregulation | Increased protein levels | Li et al. 2016 |

The cellular consequences of this metabolic reprogramming extend beyond energy production. UK-5099 treatment results in decreased adenosine triphosphate production, reflecting the reduced efficiency of glycolysis compared to oxidative phosphorylation for adenosine triphosphate generation [8] [12]. Despite increased glucose consumption, the overall cellular adenosine triphosphate content is diminished, indicating that the enhanced glycolytic activity cannot fully compensate for the loss of oxidative phosphorylation.

The mitochondrial dysfunction induced by UK-5099 is further evidenced by alterations in mitochondrial membrane potential and reactive oxygen species production. UK-5099 treatment leads to significantly decreased mitochondrial membrane potential, as measured by JC-1 fluorescence, indicating impaired mitochondrial function [8]. Paradoxically, reactive oxygen species production is increased approximately two-fold in UK-5099-treated cells, likely reflecting mitochondrial dysfunction and the loss of pyruvate's antioxidant properties [8] [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Dates

2: Fernández-Caggiano M, Prysyazhna O, Barallobre-Barreiro J, CalviñoSantos R, Aldama López G, Generosa Crespo-Leiro M, Eaton P, Doménech N. Analysis of Mitochondrial Proteins in the Surviving Myocardium after Ischemia Identifies Mitochondrial Pyruvate Carrier Expression as Possible Mediator of Tissue Viability. Mol Cell Proteomics. 2016 Jan;15(1):246-55. doi: 10.1074/mcp.M115.051862. Epub 2015 Nov 18. PubMed PMID: 26582072; PubMed Central PMCID: PMC4762529.

3: Zhong Y, Li X, Yu D, Li X, Li Y, Long Y, Yuan Y, Ji Z, Zhang M, Wen JG, Nesland JM, Suo Z. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. Oncotarget. 2015 Nov 10;6(35):37758-69. doi: 10.18632/oncotarget.5386. PubMed PMID: 26413751; PubMed Central PMCID: PMC4741963.

4: Patterson JN, Cousteils K, Lou JW, Manning Fox JE, MacDonald PE, Joseph JW. Mitochondrial metabolism of pyruvate is essential for regulating glucose-stimulated insulin secretion. J Biol Chem. 2014 May 9;289(19):13335-46. doi: 10.1074/jbc.M113.521666. Epub 2014 Mar 27. PubMed PMID: 24675076; PubMed Central PMCID: PMC4036342.

5: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. Print 2013. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.

6: Huang CY, Kuo WT, Huang YC, Lee TC, Yu LC. Resistance to hypoxia-induced necroptosis is conferred by glycolytic pyruvate scavenging of mitochondrial superoxide in colorectal cancer cells. Cell Death Dis. 2013 May 2;4:e622. doi: 10.1038/cddis.2013.149. PubMed PMID: 23640464; PubMed Central PMCID: PMC3674358.

7: Hildyard JC, Ammälä C, Dukes ID, Thomson SA, Halestrap AP. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier. Biochim Biophys Acta. 2005 Apr-May;1707(2-3):221-30. Epub 2004 Dec 30. PubMed PMID: 15863100.

8: Butcher L, Coates A, Martin KL, Rutherford AJ, Leese HJ. Metabolism of pyruvate by the early human embryo. Biol Reprod. 1998 Apr;58(4):1054-6. PubMed PMID: 9546739.

9: Dezube BJ, Ahlers CM, Lawrence JP, Teng EI, Silberman SL, Pardee AB, Finberg RW. Tenidap inhibits replication of the human immunodeficiency virus-1 in cultured cells. J Acquir Immune Defic Syndr Hum Retrovirol. 1997 Jan 1;14(1):13-7. PubMed PMID: 8989205.

10: Perregaux DG, Svensson L, Gabel CA. Tenidap and other anion transport inhibitors disrupt cytolytic T lymphocyte-mediated IL-1 beta post-translational processing. J Immunol. 1996 Jul 1;157(1):57-64. PubMed PMID: 8683156.

11: Wiemer EA, Michels PA, Opperdoes FR. The inhibition of pyruvate transport across the plasma membrane of the bloodstream form of Trypanosoma brucei and its metabolic implications. Biochem J. 1995 Dec 1;312 ( Pt 2):479-84. PubMed PMID: 8526859; PubMed Central PMCID: PMC1136287.

12: McNiff P, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. I. Mechanism and evidence of functional significance. J Immunol. 1994 Sep 1;153(5):2180-93. PubMed PMID: 8051419.

13: Laliberte R, Perregaux D, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. II. Inhibition of IL-1 beta production from ATP-treated monocytes and macrophages. J Immunol. 1994 Sep 1;153(5):2168-79. PubMed PMID: 8051418.

14: Proudlove MO, Beechey RB, Moore AL. Pyruvate transport by thermogenic-tissue mitochondria. Biochem J. 1987 Oct 15;247(2):441-7. PubMed PMID: 3426546; PubMed Central PMCID: PMC1148428.

15: Brailsford MA, Thompson AG, Kaderbhai N, Beechey RB. Pyruvate metabolism in castor-bean mitochondria. Biochem J. 1986 Oct 15;239(2):355-61. PubMed PMID: 3814077; PubMed Central PMCID: PMC1147288.